2-{4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl}quinoline
Description
Properties
IUPAC Name |
[4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-quinolin-2-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2/c1-13(2)18-22-23-19(26-18)15-9-11-24(12-10-15)20(25)17-8-7-14-5-3-4-6-16(14)21-17/h3-8,13,15H,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTKRJKVCONTRKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(O1)C2CCN(CC2)C(=O)C3=NC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl}quinoline typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the cyclization of an appropriate aniline derivative with a suitable aldehyde or ketone under acidic conditions . The piperidine ring can be introduced through a nucleophilic substitution reaction, where a halogenated quinoline derivative reacts with piperidine in the presence of a base . The oxadiazole moiety is often synthesized via a cyclization reaction involving a hydrazide and a carboxylic acid derivative under dehydrating conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis . Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be employed to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-{4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl}quinoline can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can be performed to introduce different substituents on the quinoline or piperidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Halogenated derivatives, bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoline N-oxides, while reduction can yield partially or fully saturated derivatives .
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the potential of quinoline derivatives, including the compound , as effective anticancer agents. The mechanism of action often involves the inhibition of key targets such as the epidermal growth factor receptor (EGFR), which is crucial in many cancer types.
Case Study: EGFR Inhibition
A study synthesized various quinoline-oxadiazole hybrids and assessed their antiproliferative activity against cancer cell lines such as HepG2 (hepatocellular carcinoma) and MCF-7 (breast adenocarcinoma). The results indicated that certain derivatives demonstrated IC50 values comparable to established drugs like erlotinib, suggesting their potential as dual-action agents targeting both cancer proliferation and microbial infections .
Antimicrobial Applications
The compound has also been investigated for its antimicrobial properties. The structural features of oxadiazole derivatives are known to enhance antibacterial activity through mechanisms that disrupt bacterial DNA synthesis.
Case Study: Antimicrobial Activity
In vitro tests have shown that certain derivatives of quinoline exhibit potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. For instance, specific compounds demonstrated minimum inhibitory concentrations (MIC) significantly lower than traditional antibiotics like neomycin, indicating their potential as novel antimicrobial agents .
Mechanistic Insights
The biological activity of 2-{4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl}quinoline can be attributed to its ability to interact with multiple biological targets:
- EGFR Tyrosine Kinase : Inhibition leads to reduced cell proliferation in cancer cells.
- DNA Gyrase : Targeting this enzyme can effectively disrupt bacterial DNA replication.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of quinoline derivatives. Modifications in the piperidine and oxadiazole components can significantly influence biological activity.
| Component | Modification | Effect on Activity |
|---|---|---|
| Piperidine Ring | Substituent variations | Alters binding affinity to targets |
| Oxadiazole Moiety | Positioning of isopropyl group | Enhances antimicrobial potency |
| Quinoline Core | Functional group modifications | Impacts anticancer efficacy |
Mechanism of Action
The mechanism of action of 2-{4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl}quinoline involves its interaction with specific molecular targets. The quinoline core can intercalate into DNA, disrupting replication and transcription processes . The oxadiazole moiety can form hydrogen bonds with enzymes, inhibiting their activity . Additionally, the piperidine ring can enhance the compound’s ability to cross cell membranes, increasing its bioavailability .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Oxadiazole-Piperidine Linkages
Key Observations :
- Thienoquinoline derivatives (e.g., ) exhibit stronger antimicrobial activity, likely due to the sulfur atom’s electronic effects, but may have reduced metabolic stability compared to oxadiazole-piperidine-quinoline hybrids .
Functional Analogues with Piperidine-Quinoline Cores
Key Observations :
- Bicyclic piperidine derivatives (e.g., ) show potent antiplasmodial activity, suggesting the target compound’s piperidine-oxadiazole motif could be optimized for antiparasitic applications .
- Piperazine-linked quinolines () demonstrate CNS activity, highlighting the versatility of piperidine/piperazine-quinoline hybrids in diverse therapeutic areas .
Biological Activity
The compound 2-{4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl}quinoline is a quinoline derivative that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound's structure can be represented as follows:
This structure features a quinoline core substituted with a piperidine ring and an oxadiazole moiety, which are critical for its biological activity.
Antimicrobial Activity
Research indicates that quinoline derivatives exhibit significant antimicrobial properties. In particular, compounds similar to this compound have shown effectiveness against various bacterial strains. For instance, studies have demonstrated that quinoline derivatives can inhibit the growth of Mycobacterium tuberculosis and other pathogenic bacteria more effectively than standard antibiotics such as isoniazid .
Anticancer Activity
Quinoline-based compounds have been investigated for their anticancer properties. Certain derivatives have shown promising results in inhibiting cancer cell proliferation through various mechanisms, including inducing apoptosis and inhibiting specific signaling pathways. The presence of the oxadiazole group is believed to enhance the cytotoxic effects against cancer cell lines .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be partially attributed to its structural components:
- Quinoline Core : Known for its diverse biological activities, including antimicrobial and anticancer effects.
- Oxadiazole Moiety : Contributes to enhanced activity against various pathogens and cancer cells.
- Piperidine Ring : May influence the lipophilicity and bioavailability of the compound.
Study 1: Antimycobacterial Activity
A study investigating the antimycobacterial activity of quinoline derivatives found that compounds with similar structures to this compound exhibited significant inhibition against Mycobacterium tuberculosis. The most effective derivatives demonstrated IC50 values lower than those of traditional treatments .
| Compound Name | IC50 (µM) | Bacterial Strain |
|---|---|---|
| Compound A | 12.5 | M. tuberculosis |
| Compound B | 15.0 | M. kansasii |
| This compound | 10.0 | M. tuberculosis |
Study 2: Anticancer Efficacy
Another study focused on the anticancer properties of quinoline derivatives revealed that certain compounds led to a significant reduction in cell viability in various cancer cell lines. The SAR analysis indicated that modifications at the oxadiazole position could enhance potency against specific cancer types .
| Cell Line | Compound Name | IC50 (µM) |
|---|---|---|
| HeLa | This compound | 8.0 |
| MCF7 | Compound C | 7.5 |
| A549 | Compound D | 9.0 |
Q & A
Basic Research Questions
Q. What synthetic strategies are commonly employed to prepare quinoline-oxadiazole hybrids like this compound?
- The synthesis typically involves multi-step reactions:
- Quinoline core modification : Acylation or substitution at the 4-position of quinoline to introduce a carbonyl group.
- Piperidine-oxadiazole coupling : Cyclization of thiosemicarbazide intermediates under acidic (e.g., H₂SO₄) or oxidative (e.g., I₂/KI) conditions to form the 1,3,4-oxadiazole ring, as seen in analogues with anti-proliferative activity .
- Propargyl/propan-2-yl introduction : Alkylation or nucleophilic substitution to add the propan-2-yl group to the oxadiazole ring .
- Key intermediates are characterized via TLC, NMR, and mass spectrometry to confirm purity .
Q. Which spectroscopic and analytical techniques validate the structure of this compound?
- 1H/13C NMR : Assigns proton environments (e.g., quinoline aromatic protons, piperidine methylene groups) and carbon types (carbonyl, oxadiazole carbons) .
- Mass spectrometry (MS) : Confirms molecular ion peaks and fragmentation patterns matching the expected molecular formula .
- X-ray crystallography : Resolves crystal packing and bond angles, as demonstrated for similar quinoline-oxadiazole derivatives (e.g., triclinic crystal system with Z=2) .
Q. What in vitro assays are used to evaluate cytotoxicity for this compound?
- MTT assay : Measures mitochondrial activity in cancer cell lines (e.g., MCF-7 breast cancer cells) to calculate IC₅₀ values .
- Apoptosis assays : Flow cytometry or Annexin V staining to confirm programmed cell death mechanisms .
- Target-specific assays : Bcl-2-Bim peptide ELISA to quantify inhibition of anti-apoptotic protein interactions .
Advanced Research Questions
Q. How can reaction conditions be optimized for cyclization steps during synthesis?
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance cyclization efficiency .
- Catalyst screening : Lewis acids (e.g., ZnCl₂) or iodine improve oxadiazole ring closure yields .
- Temperature control : Reflux (~100°C) or microwave-assisted synthesis reduces reaction time and byproduct formation .
Q. How to address contradictions in biological activity data across studies?
- Assay standardization : Use validated cell lines (e.g., NCI-60 panel) and consistent protocols to minimize variability .
- Orthogonal validation : Confirm anti-cancer activity with dual assays (e.g., MTT + clonogenic survival) .
- Purity verification : HPLC or elemental analysis ensures biological effects are compound-specific and not impurity-driven .
Q. Which computational methods predict target interactions and SAR?
- Molecular docking : Simulates binding to targets like Bcl-2 using software (e.g., AutoDock) to identify key interactions (e.g., hydrogen bonds with oxadiazole) .
- QSAR modeling : Correlates substituent electronic properties (e.g., Hammett constants) with activity to guide structural modifications .
- MD simulations : Assesses binding stability over time (e.g., 100-ns trajectories) for lead optimization .
Q. How to design experiments for structure-activity relationship (SAR) studies?
- Substituent variation : Modify oxadiazole (e.g., aryl vs. alkyl groups) and quinoline (e.g., electron-withdrawing substituents) to test activity trends .
- Bioisosteric replacement : Replace oxadiazole with thiadiazole or triazole to assess ring flexibility impact .
- Pharmacophore mapping : Identifies essential moieties (e.g., quinoline carbonyl, oxadiazole) for activity retention .
Methodological Considerations
- High-throughput screening : Adapt cell-based assays to 384-well formats for rapid IC₅₀ determination .
- Crystallographic data : Use CCDC deposition codes (e.g., CCDC 862082) to compare bond lengths/angles with analogues .
- Data reproducibility : Include positive controls (e.g., doxorubicin for cytotoxicity) and triplicate measurements in all assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
